N-1-adamantyl-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide
Overview
Description
N-1-adamantyl-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.23179083 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on adamantane derivatives often focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, studies have reported on the synthesis of new adamantylamino nitrobenzamides, exploring their structure-activity relationships and identifying candidates with promising pharmacological properties for further investigation (Likhosherstov et al., 2014). These studies contribute to the understanding of how adamantane's unique structure can influence the biological activity of its derivatives.
Pharmacological Applications
Adamantane derivatives have been explored for their antiarrhythmic properties in preclinical studies. For example, derivatives of adamant-2-ylamides of alkylamidocarbonic acids have shown significant antiarrhythmic effects in animal models, suggesting their potential as lead compounds for developing new antiarrhythmic drugs (Turilova et al., 2013). These findings highlight the therapeutic potential of adamantane derivatives in treating arrhythmias and possibly other cardiovascular conditions.
Reactivity and Interaction Studies
The reactivity and interaction behavior of adamantane derivatives have also been subjects of study, with research focusing on the adsorption behavior and local reactive properties of these compounds. For instance, studies on triazole derivatives containing adamantane have provided insights into their noncovalent interactions and potential stability, which could be relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).
Properties
IUPAC Name |
N-(1-adamantyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-24-4-6-25(7-5-24)19-3-2-18(11-20(19)26(28)29)21(27)23-22-12-15-8-16(13-22)10-17(9-15)14-22/h2-3,11,15-17H,4-10,12-14H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCWMSWSQABZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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